PF-04880594 was developed by Pfizer and is classified under the category of heterocyclic compounds containing nitrogen atoms. Specifically, it falls within the group of compounds that inhibit the activity of Raf kinases, which are critical components in the MAPK signaling pathway. The compound's chemical structure allows it to interact selectively with Raf proteins, thereby disrupting their function and downstream signaling processes .
The synthesis of PF-04880594 involves several key steps that typically include the formation of various intermediates followed by cyclization reactions. The synthetic route can be complex, often requiring multiple purification steps to ensure high yield and purity. Specific techniques employed may include:
The patent literature outlines various synthetic methodologies that can be adapted based on desired purity and yield outcomes .
PF-04880594 has a complex molecular structure characterized by multiple rings and functional groups. The compound's molecular formula is C₃₃H₄₃N₅O₅S, and it features a variety of nitrogen-containing heterocycles. Its structural details include:
The stereochemistry of PF-04880594 is also significant, with specific chiral centers influencing its interaction with biological targets .
PF-04880594 undergoes several chemical reactions that are crucial for its functionality as a Raf inhibitor. These reactions primarily involve:
The detailed reaction mechanisms are still under investigation but are essential for understanding how this compound can be effectively utilized in cancer therapies.
The mechanism of action for PF-04880594 centers around its ability to inhibit Raf kinases, leading to downstream effects on the MAPK signaling pathway. Upon administration:
PF-04880594 exhibits several notable physical and chemical prop
PF-04880594 (CAS 1111636-35-1) is a synthetic small-molecule inhibitor with the empirical formula C₁₉H₁₆F₂N₈ and a molecular weight of 394.38 g/mol. Its IUPAC name is 3-((4-(1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propanenitrile. The compound features a pyrazolopyridine core linked to a pyrimidine ring via an amino-propanenitrile chain, which facilitates interactions with the RAF kinase ATP-binding pocket. The difluoroethyl group enhances hydrophobic binding and selectivity [1] [3].
Table 1: Physicochemical Properties of PF-04880594
Property | Value |
---|---|
CAS Number | 1111636-35-1 |
Molecular Formula | C₁₉H₁₆F₂N₈ |
Exact Mass | 394.1466 Da |
SMILES String | N#CCCNC1=NC=CC(C2=CN(CC(F)F)N=C2C3=CN=C(NC=C4)C4=C3)=N1 |
Solubility | Soluble in DMSO, insoluble in water |
Purity Specifications | >98% (HPLC) |
Crystallographic studies indicate that PF-04880594 stabilizes RAF kinases in an inactive conformation by binding to the hinge region of the kinase domain. This binding disrupts ATP hydrolysis and subsequent MAPK pathway activation [1] [10].
PF-04880594 emerged during efforts to develop isoform-specific RAF inhibitors. Early inhibitors like sorafenib targeted multiple kinases (VEGFR, PDGFR, RAF), causing off-target effects. PF-04880594 was designed to selectively inhibit both wild-type and mutant BRAF/CRAF with IC₅₀ values in the low nanomolar range, addressing limitations of first-generation agents [4] [5].
Key milestones:
PF-04880594 exemplifies the shift toward precision oncology. It selectively targets cancers driven by:
Its clinical value lies in combinatorial approaches:
Table 2: Comparison of PF-04880594 with Other RAF Inhibitors
Inhibitor | Target Specificity | Key Clinical Use | Research Applications |
---|---|---|---|
PF-04880594 | BRAF/CRAF (wild-type/mutant) | Tool compound | Paradoxical ERK activation studies |
Vemurafenib | BRAF V600E | Melanoma therapy | First-line targeted monotherapy |
Dabrafenib | BRAF V600E/K | NSCLC, thyroid cancer | MEK inhibitor combinations |
Sorafenib | Multi-kinase (VEGFR, RAF) | Hepatocellular carcinoma | Angiogenesis inhibition |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1